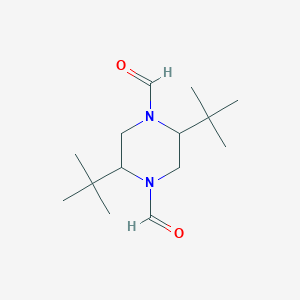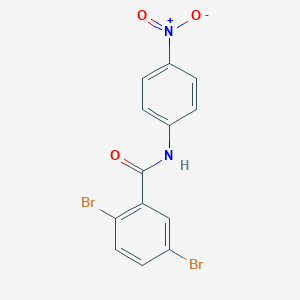
2,5-dibromo-N-(4-nitrophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8Br2N2O3 and a molecular weight of 400.02222 g/mol . This compound belongs to the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(4-nitrophenyl)benzamide typically involves the bromination of N-{4-nitrophenyl}benzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dibromo-N-(4-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitro group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-nitrophenyl}benzamide: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,5-dichloro-N-{4-nitrophenyl}benzamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
Uniqueness
2,5-dibromo-N-(4-nitrophenyl)benzamide is unique due to the presence of both bromine atoms and a nitro group, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C13H8Br2N2O3 |
|---|---|
Molekulargewicht |
400.02g/mol |
IUPAC-Name |
2,5-dibromo-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8Br2N2O3/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) |
InChI-Schlüssel |
MUEKIRIUUIUONA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)
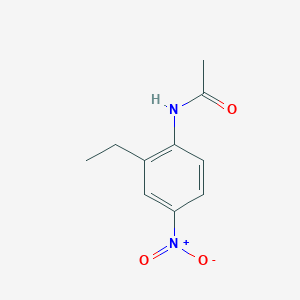
![N-[2,6-dibromo-4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373645.png)
![1-Methyl-4-({5-[(4-methylphenyl)sulfonyl]-3-phenylpentyl}sulfonyl)benzene](/img/structure/B373646.png)
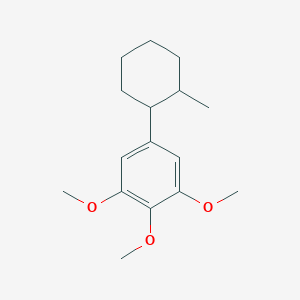
![Methyl 2-[2-(2-methoxy-1,1-dimethyl-2-oxoethyl)cyclohexyl]-2-methylpropanoate](/img/structure/B373650.png)
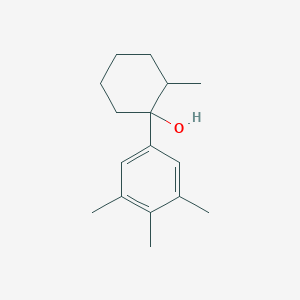
![N-[4-(tert-butylamino)phenyl]acetamide](/img/structure/B373653.png)
![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)
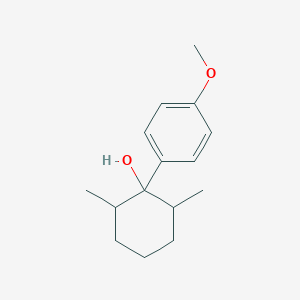
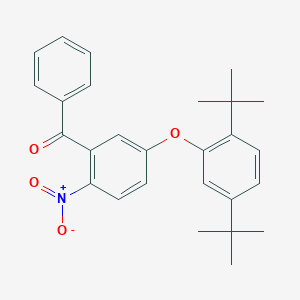
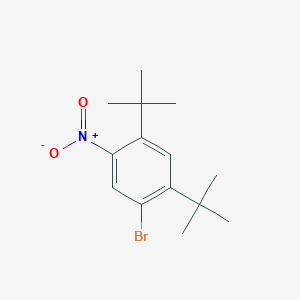
![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)(phenyl)methylene]-2,5-cyclohexadien-1-one](/img/structure/B373665.png)
